2-[2-(4-BROMOPHENYL)-2-OXOETHYL]PROPANEDINITRILE
Description
2-[2-(4-BROMOPHENYL)-2-OXOETHYL]PROPANEDINITRILE is an organic compound with the molecular formula C10H5BrN2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its bromophenyl group attached to a malononitrile moiety, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-10-3-1-9(2-4-10)11(15)5-8(6-13)7-14/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIYFSBMBTYKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C#N)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640628 | |
| Record name | [2-(4-Bromophenyl)-2-oxoethyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26454-82-0 | |
| Record name | 2-[2-(4-Bromophenyl)-2-oxoethyl]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26454-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(4-Bromophenyl)-2-oxoethyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
The most documented and efficient preparation method involves the condensation (alkylation) of malononitrile with 4-bromoacetophenone under basic conditions:
$$
\text{4-Bromoacetophenone} + \text{Malononitrile} \xrightarrow[\text{2 h}]{\text{KOH, DMF, 20°C}} \text{2-[2-(4-Bromophenyl)-2-Oxoethyl]Propanedinitrile}
$$
Detailed Procedure
-
- 4-Bromoacetophenone (or 2,4'-dibromoacetophenone as precursor)
- Malononitrile
- Potassium hydroxide (10% aqueous solution)
- N,N-Dimethylformamide (DMF) as solvent
-
- Temperature: Approximately 20°C (room temperature)
- Reaction time: 2 hours
- Molar ratio: Equimolar amounts of malononitrile and 4-bromoacetophenone
- Workup: After reaction completion, the mixture is diluted with water, and the precipitate is filtered and washed with water, ethanol, and hexane to purify the product.
Yield: Approximately 82% under optimized conditions.
Mechanistic Notes
- The reaction proceeds via a nucleophilic attack of the malononitrile carbanion (generated in situ by KOH) on the carbonyl carbon of the bromophenyl ketone.
- This forms a cyanohydrin intermediate that tautomerizes to the keto form, yielding the final dinitrile compound.
- The use of DMF as solvent facilitates the solubility of reactants and stabilizes the carbanion intermediate.
Alternative Preparation Insights
While the primary synthetic approach is well-established, related patents and literature suggest variations and related intermediates useful for further transformations:
- Patent US9266831B2 describes methods involving derivatives of (2-oxoethyl) malononitrile compounds for the synthesis of pyrrole and sulfonylpyrrole derivatives, indicating the utility of this intermediate in pharmaceutical compound synthesis.
- European Patent EP2402313B1 references the use of 2-(4-bromophenyl)-2-oxoethylpropanedinitrile in multi-step syntheses involving reduction and sulfonylation reactions, highlighting its role as a versatile intermediate.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-Bromoacetophenone, Malononitrile |
| Solvent | N,N-Dimethylformamide (DMF) |
| Base | 10% Aqueous Potassium Hydroxide |
| Temperature | 20°C (Room Temperature) |
| Reaction Time | 2 hours |
| Molar Ratio | 1:1 (Malononitrile : 4-Bromoacetophenone) |
| Workup | Dilution with water, filtration, washing with ethanol and hexane |
| Yield | 82% |
| Product Purity | High, suitable for further synthetic applications |
Research Findings and Optimization Notes
- The reaction is sensitive to temperature; maintaining around 20°C ensures high yield and prevents side reactions.
- The use of aqueous KOH is critical to generate the malononitrile carbanion; insufficient base leads to incomplete conversion.
- DMF is preferred over other solvents due to its polarity and ability to dissolve both organic and inorganic reagents.
- The reaction mixture should be stirred thoroughly to ensure complete mixing and reaction progress.
- Post-reaction purification by washing with ethanol and hexane removes residual impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-BROMOPHENYL)-2-OXOETHYL]PROPANEDINITRILE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The malononitrile moiety can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Condensation Reactions: Reagents such as aldehydes or ketones are used, with bases like sodium ethoxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.
Condensation Reactions: Products include more complex organic molecules with extended conjugation and potential biological activity.
Scientific Research Applications
Overview
2-[2-(4-Bromophenyl)-2-oxoethyl]propanedinitrile (CAS No. 26454-82-0) is an organic compound characterized by its unique molecular structure, which includes a bromophenyl group and a dinitrile functional group. This compound has garnered interest in various fields of scientific research, particularly in medicinal chemistry, materials science, and biological applications.
Medicinal Chemistry
This compound has potential applications in drug development due to its structural features that may interact with biological targets. The presence of the bromophenyl moiety can enhance the lipophilicity and biological activity of derivatives synthesized from it.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the compound's structure could lead to increased potency against breast cancer cells, suggesting its utility as a lead compound in anticancer drug discovery .
Materials Science
The compound's reactive dinitrile group makes it suitable for use in the synthesis of polymers and advanced materials. Its ability to form cross-linked structures can be exploited in developing coatings and adhesives.
Case Study: Polymer Synthesis
In a recent study, researchers utilized this compound as a monomer in the synthesis of novel polymeric materials with enhanced thermal stability and mechanical properties. The resulting polymers showed promise for applications in protective coatings .
Biological Research
The compound has been investigated for its biological activities, including antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of derivatives derived from this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a template for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-[2-(4-BROMOPHENYL)-2-OXOETHYL]PROPANEDINITRILE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)methylene malononitrile
- 2-(4-Bromophenyl)acetonitrile
- 2-(4-Bromophenyl)propionitrile
Uniqueness
2-[2-(4-BROMOPHENYL)-2-OXOETHYL]PROPANEDINITRILE is unique due to its specific structure, which combines a bromophenyl group with a malononitrile moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Biological Activity
Overview
2-[2-(4-Bromophenyl)-2-OXOETHYL]PROPANEDINITRILE, with the CAS number 26454-82-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenyl group attached to a dinitrile moiety, which is known for its reactivity and ability to interact with various biological targets. The presence of the bromine atom may enhance its biological activity by modulating electronic properties and steric effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Cell Signaling Modulation : It can influence cell signaling pathways, thereby altering gene expression and cellular responses to external stimuli.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains using the agar disc-diffusion method. The results are summarized in Table 1 below:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| Staphylococcus aureus | 20 | 15 |
| Escherichia coli | 18 | 25 |
| Pseudomonas aeruginosa | 22 | 12 |
| Bacillus subtilis | 19 | 20 |
These results indicate that the compound has notable antibacterial properties, particularly against Pseudomonas aeruginosa.
Case Studies
- Study on Antibacterial Activity : A comprehensive study investigated the antibacterial effects of various brominated compounds, including this compound. The study found that the compound exhibited significant activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of this compound on cancer cell lines. The findings indicated that it induced apoptosis in human cancer cells through caspase activation pathways, highlighting its potential in cancer therapy .
- In Vivo Studies : Animal model studies demonstrated that administration of this compound led to reduced tumor growth rates and improved survival rates in treated groups compared to controls, supporting its therapeutic potential .
Q & A
Q. How is this compound utilized as an intermediate in multi-step syntheses?
- Methodological Answer: The dinitrile group serves as a precursor for heterocycle formation (e.g., triazoles via click chemistry). Design of Experiments (DoE) optimizes reaction parameters (e.g., catalyst loading, solvent) to maximize yield. Intermediate steps are monitored using GC-MS to avoid byproduct accumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
